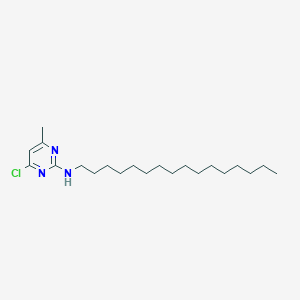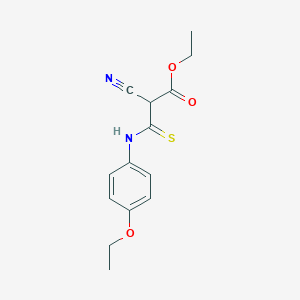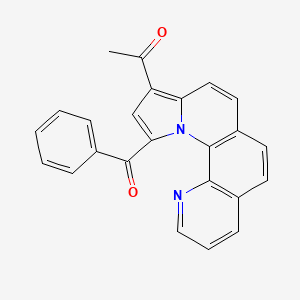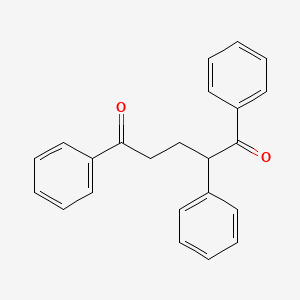![molecular formula C24H22N4OS B11962875 (4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11962875.png)
(4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the cyclization of hydrazones with diketones under acidic conditions
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione: Lacks the hydrazone group, making it less versatile in terms of functionalization.
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]: Contains a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological activity.
Uniqueness
The presence of both the thioether and hydrazone groups in (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C24H22N4OS |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)diazenyl]-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H22N4OS/c1-17-8-12-19(13-9-17)25-26-23-22(16-30-21-14-10-18(2)11-15-21)27-28(24(23)29)20-6-4-3-5-7-20/h3-15,27H,16H2,1-2H3 |
InChI-Schlüssel |
XSUUUWBZRQQJCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)


![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)

![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)



![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol](/img/structure/B11962854.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11962863.png)
